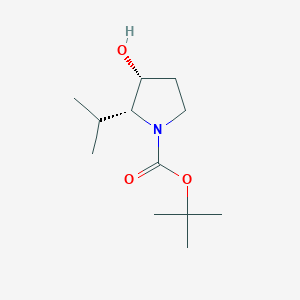

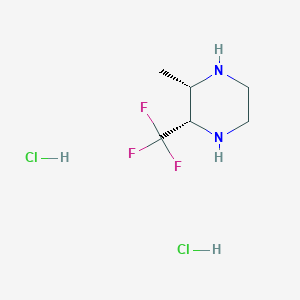

![molecular formula C10H11BrClN3 B2900300 3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185483-92-4](/img/structure/B2900300.png)

3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride” is a chemical compound with the molecular formula C10H11BrClN3 . It has a molecular weight of 288.571 Da and is sold in solid form .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringBrC1=CN(N=C1)CC2=CC(N)=CC=C2 . Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo N-arylation with aryl halides in the presence of copper powder .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties are not provided in the search results.Mécanisme D'action

3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride acts as a catalyst in the synthesis of organic compounds. It acts by activating the hydrochloric acid to break the bonds of the reactants, allowing them to react with each other. The reaction is then completed by the addition of the catalyst, which helps to speed up the reaction.

Biochemical and Physiological Effects

3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride is not known to have any significant biochemical or physiological effects in humans or animals. It is considered to be non-toxic and non-mutagenic.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride in lab experiments is its relatively low cost and availability. It is also relatively easy to use and can be stored for long periods of time without degradation. The main limitation of this compound is its relatively low yield, which can make it difficult to obtain the desired product in large quantities.

Orientations Futures

The future directions for 3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride research include further exploration of its potential applications in the synthesis of organic compounds, such as drugs, dyes, and pigments. Additionally, further research could be done to explore its potential use in the production of organic semiconductors, organic light-emitting diodes, and organic photovoltaics. Finally, further research could be done to investigate its potential toxicity and mutagenic effects.

Méthodes De Synthèse

3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride can be synthesized by reacting 4-bromo-1h-pyrazol-1-ylmethanamine with hydrochloric acid. This reaction produces the desired product in approximately 50% yield. The reaction is carried out in aqueous solution at room temperature.

Applications De Recherche Scientifique

3-[(3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochlorideyrazol-1-yl)methyl]aniline hydrochloride is widely used in the scientific research field. It is used in the synthesis of various compounds, such as drugs, dyes, and pigments. It is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, this compound is also used in the production of organic semiconductors, organic light-emitting diodes, and organic photovoltaics.

Safety and Hazards

Propriétés

IUPAC Name |

3-[(4-bromopyrazol-1-yl)methyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDGUVGTIQHESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2900219.png)

![methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2900223.png)

![5-[[4-[(4-Bromophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2900224.png)

![N-(5-methyl-3-isoxazolyl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2900229.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)

![dimethyl 5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2900240.png)